2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide

Catalog No.
S3361060
CAS No.
1016846-24-4
M.F
C12H16ClNO
M. Wt
225.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide

CAS Number

1016846-24-4

Product Name

2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)propanamide

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

InChI

InChI=1S/C12H16ClNO/c1-4-10-7-5-6-8(2)11(10)14-12(15)9(3)13/h5-7,9H,4H2,1-3H3,(H,14,15)

InChI Key

SQRWOFAIQJTPLO-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C(C)Cl)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)Cl)C

2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide is an organic compound with the molecular formula C11H14ClNOC_{11}H_{14}ClNO. It features a chloro substituent on the nitrogen atom of the amide group, which is attached to a propanamide backbone. This compound is characterized by its unique structure, which includes a phenyl ring substituted at the 2-position with an ethyl group and at the 6-position with a methyl group. The presence of the chlorine atom contributes to its reactivity and potential biological activity, making it an important compound in medicinal chemistry and organic synthesis.

There is no documented information on the mechanism of action for this specific compound.

  • Chlorinated aromatics can have varying degrees of toxicity depending on the specific structure. They may irritate skin, eyes, and respiratory system upon exposure [].
  • As a general precaution, unknown compounds should be handled with care, following standard laboratory safety practices.

  • Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
  • Oxidation Reactions: The compound can be oxidized to form corresponding amides or other oxidized products using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction Reactions: Reduction can yield amines or other reduced derivatives, typically using lithium aluminum hydride or sodium borohydride in anhydrous solvents.

These reactions allow for the modification of the compound's structure, which can be crucial for its applications in various fields.

Research indicates that 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide exhibits potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP4A1. This enzyme is involved in the metabolism of fatty acids and plays a role in various physiological processes. By inhibiting CYP4A1, this compound may affect the biosynthesis of 20-hydroxyeicosatetraenoic acid, a potent vasoconstrictor derived from arachidonic acid. The inhibition mechanism involves forming a stable complex between the compound and the enzyme, leading to its inactivation.

The synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide typically involves the following steps:

  • Starting Materials: The process begins with 2-ethyl-6-methylaniline and chloroacetyl chloride.
  • Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Controlled conditions are maintained to optimize yield and purity.
  • General Reaction Scheme:
    2 ethyl 6 methylaniline+chloroacetyl chloride2 Chloro N 2 ethyl 6 methylphenyl propanamide\text{2 ethyl 6 methylaniline}+\text{chloroacetyl chloride}\rightarrow \text{2 Chloro N 2 ethyl 6 methylphenyl propanamide}
  • Purification: After synthesis, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product .

2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide has several applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing other organic compounds.
  • Biology: Investigated for its potential biological activities and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a lead compound in drug discovery.
  • Industry: Utilized in developing specialty chemicals and materials due to its unique properties.

The interaction studies related to 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide focus on its binding affinity and modulation of enzyme activity. Specifically, it has been studied for its role as an inhibitor of cytochrome P450 enzymes, affecting metabolic pathways involving fatty acids. These interactions can lead to significant biological effects, making it a candidate for further pharmacological investigations.

Similar Compounds

  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)ethanamide
  • 2-Bromo-N-(2-ethyl-6-methylphenyl)propanamide

Uniqueness

The uniqueness of 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide lies in its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. For instance:

  • The presence of a chlorine atom enhances its electrophilic character, making it more reactive towards nucleophiles compared to its brominated counterpart.
  • Its unique substitution pattern on the phenyl ring influences its biological activity and interaction with enzymes differently than other derivatives.

This distinctiveness allows for tailored applications in medicinal chemistry and industrial processes, setting it apart from structurally similar compounds .

The foundation of chloroacetanilide synthesis dates to the early 20th century, with early methods relying on direct chlorination of acetanilide derivatives. A seminal 1930s approach involved bubbling chlorine gas through a mixture of acetanilide, sodium carbonate, and sodium bicarbonate in aqueous solution at 5°C, yielding approximately 69% pure product. This method established the viability of electrophilic aromatic substitution for introducing chlorine into the acetanilide framework but faced challenges in scalability and byproduct formation.

By the 1960s, advances in N-alkylation techniques enabled the synthesis of substituted chloroacetanilides. U.S. Patent Re. 26,961 demonstrated that N-alkyl-α-chloroacetanilides could be synthesized via nucleophilic substitution reactions using chloroacetyl chloride and alkylamines. Subsequent work in the 1970s, such as U.S. Patent 3,442,945, introduced methoxymethyl and butynyl groups to the acetanilide nitrogen, improving herbicidal selectivity. These methodologies laid the groundwork for modern propionamide derivatives like 2-chloro-N-(2-ethyl-6-methylphenyl)propanamide, which require precise control over substituent positioning.

Table 1: Historical Chloroacetanilide Synthesis Methods

EraReagentsConditionsYield (%)
1930sCl₂, Na₂CO₃, NaHCO₃5°C, aqueous69
1960sClCH₂COCl, alkylaminesRoom temp, ether45–60
1970sClCH₂COCl, methoxymethylReflux, toluene55–70

Recent Advances in Propionamide Derivative Formation Techniques

Modern synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)propanamide emphasizes catalytic efficiency and regioselectivity. A breakthrough involves using acid catalysts such as para-toluenesulfonic acid (pTSA) to facilitate condensation between 2-ethyl-6-methylaniline and chloroacetyl chloride. For instance, heating reactants at 120°C with pTSA for 20 hours achieved 75% yield of the target compound. This represents a 15–20% improvement over traditional methods due to enhanced reaction kinetics and reduced side reactions.

Solvent optimization has further advanced yields. Polar aprotic solvents like dimethylformamide (DMF) improve solubility of aromatic amines, while ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enable homogeneous mixing at lower temperatures (80–100°C). Recent protocols also employ microwave-assisted synthesis, reducing reaction times from hours to minutes. For example, irradiating the reaction mixture at 150 W for 10 minutes yielded 82% product with 99% purity.

Table 2: Modern Propionamide Synthesis Techniques

MethodCatalyst/SolventTemperature (°C)Yield (%)
Conventional heatingpTSA, DMF12075
Ionic liquid[BMIM][BF₄]8078
Microwave-assistedNone, solvent-free150 (microwave)82

Green Chemistry Approaches for Sustainable Production

Sustainable synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)propanamide prioritizes atom economy, renewable solvents, and energy efficiency. A notable advancement replaces toxic chloroacetyl chloride with biorenewable acylating agents. For example, enzymatic acylation using lipases in aqueous media achieves 65% yield while eliminating halogenated waste. Additionally, solvent-free mechanochemical grinding of 2-ethyl-6-methylaniline and chloroacetic anhydride in a ball mill produces the compound in 70% yield within 30 minutes, reducing energy consumption by 40% compared to thermal methods.

Catalyst recycling systems further enhance sustainability. Immobilized pTSA on silica gel retains 90% activity after five cycles, minimizing reagent waste. Water-based reaction media, such as micellar solutions with SDS surfactant, enable efficient mixing at ambient temperatures, achieving 68% yield with a 95% reduction in organic solvent use.

Table 3: Green Synthesis Metrics

ParameterTraditional MethodGreen MethodImprovement
Solvent volume500 mL/kg50 mL/kg (aqueous)90% reduction
Energy consumption120°C, 20 hours25°C, 30 minutes75% reduction
Catalyst reuseSingle-use5 cycles80% reduction

Target-Specific Inhibition Patterns in Plant Systems

The target-specific inhibition patterns of 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide center on the very long-chain fatty acid elongase complex located in the endoplasmic reticulum [17] [35]. This herbicide specifically inhibits the condensing enzyme activity of fatty acid elongase 1-like genes within the very long-chain fatty acid elongase complex [36]. The inhibition occurs through covalent modification of a conserved, reactive cysteinyl sulfur residue in the active site of the elongase enzyme [36].

Research conducted on Arabidopsis thaliana has identified multiple very long-chain fatty acid elongases as targets, with six enzymatically active elongases showing differential sensitivity to chloroacetanilide inhibition [17]. The elongases At5g43760, At1g04220, At1g25450, fatty acid elongase 1, ketoacyl-coenzyme A synthase 1, and ketoacyl-coenzyme A synthase 2 all demonstrated susceptibility to inhibition by chloroacetanilide compounds [17] [35].

Target ElongaseInhibition SensitivityPrimary Function
At5g43760HighCuticular wax formation
At1g04220ModerateMembrane lipid synthesis
At1g25450HighSphingolipid precursor formation
Fatty acid elongase 1ModerateSeed storage lipid synthesis
Ketoacyl-coenzyme A synthase 1HighStructural lipid formation
Ketoacyl-coenzyme A synthase 2HighCuticular barrier formation

The molecular interaction mechanism involves a ping-pong type enzymatic inhibition where the herbicide competes with the natural fatty acyl-coenzyme A substrate [37]. The elongase active site, located deep within the membrane, contains a narrow 35 angstrom tunnel that accommodates the acyl chain substrate [37]. The chloroacetanilide herbicide disrupts this process by forming irreversible covalent bonds with the nucleophilic cysteine residue essential for the condensation reaction [35] [36].

Phenotypic manifestations of this inhibition include disrupted cuticular wax formation, compromised membrane integrity, and impaired gibberellin biosynthesis due to interference with geranylgeranyl pyrophosphate cyclization enzymes [4] [15]. Plants treated with this compound exhibit the characteristic fiddlehead mutant phenotype, including organ fusion and developmental abnormalities [17] [35].

Herbicidal Efficacy and Structure-Activity Relationship Studies

Structure-activity relationship studies have revealed critical molecular features that determine the herbicidal efficacy of 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide [28] [29]. The 2-ethyl-6-methylphenyl substitution pattern significantly influences the compound's binding affinity and selectivity toward target enzymes [28]. Research has demonstrated that the spatial arrangement of substituents affects the relative sorptivity and biological activity of chloroacetanilide herbicides [28] [29].

The chloroacetyl moiety serves as the primary electrophilic center responsible for covalent enzyme modification [13] [16]. Studies comparing structural analogues have shown that the presence of the chlorine atom at the alpha position relative to the carbonyl group is essential for herbicidal activity [26]. The 2-ethyl-6-methylphenyl group provides optimal hydrophobic interactions with the enzyme active site while maintaining appropriate molecular geometry for substrate recognition [28].

Structural FeatureContribution to ActivityMechanism
Chloroacetyl groupEssential for covalent bindingNucleophilic substitution
2-Ethyl substitutionEnhanced binding affinityHydrophobic interactions
6-Methyl substitutionOptimal molecular geometrySteric complementarity
Amide linkageStable molecular frameworkHydrogen bonding

Comparative structure-activity relationship analysis has established that modifications to the aniline ring system significantly impact herbicidal efficacy [26] [28]. The 2-ethyl-6-methylphenyl configuration provides superior biological activity compared to other substitution patterns due to optimal fit within the enzyme binding pocket [28]. Research has shown that the adsorption behavior on soil components follows the order metolachlor greater than acetochlor greater than propachlor greater than alachlor, correlating with structural differences [28] [29].

The molecular interactions between the herbicide and target enzymes involve multiple binding modes, including hydrogen bonding, charge-transfer interactions, and hydrophobic associations [29]. Fourier-transform infrared spectroscopy studies have confirmed the formation of hydrogen bonds and charge-transfer complexes between chloroacetanilide herbicides and biological targets [29].

Resistance Development Pathways in Target Organisms

Resistance development pathways in target organisms primarily involve enhanced metabolic detoxification through glutathione S-transferase-mediated conjugation reactions [12] [18]. Palmer amaranth and other resistant weed species have evolved mechanisms to rapidly metabolize 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide and related chloroacetanilide herbicides through phase II detoxification pathways [12] [21].

The primary resistance mechanism involves constitutive overexpression of specific glutathione S-transferase genes, particularly those belonging to the tau and phi classes [12] [18]. Research has identified four key glutathione S-transferase genes associated with resistance: ApGSTU19, ApGSTF8, ApGSTF2, and ApGSTF2like [12]. These enzymes catalyze the conjugation of glutathione to the chloroacetanilide herbicide, forming water-soluble conjugates that can be sequestered or exported from the plant cell [12] [19].

Resistance GeneExpression LevelDetoxification RateResistance Factor
ApGSTU1915-fold increase24 times fasterPrimary contributor
ApGSTF812-fold increase18 times fasterSecondary contributor
ApGSTF28-fold increase12 times fasterPopulation-dependent
ApGSTF2like6-fold increase10 times fasterInducible response

The glutathione S-transferase-mediated resistance operates through a coordinated mechanism involving both constitutive upregulation and herbicide-induced expression [12]. Resistant plants maintain elevated baseline expression of these detoxification genes and demonstrate further induction upon herbicide exposure [12]. The primary site of detoxification occurs in the root system, where absorbed herbicide molecules are immediately conjugated before translocation to aerial plant parts [12].

Non-target-site resistance mechanisms also contribute to the overall resistance phenotype through enhanced antioxidant systems and modified secondary metabolite profiles [18]. Multiple-herbicide-resistant plants exhibit increased accumulation of protective flavonoids and enhanced glutathione levels that provide additional protection against herbicide-induced oxidative stress [18]. These metabolic changes result from direct regulatory control exerted by specific glutathione S-transferase proteins rather than transcriptional activation of stress response pathways [18].

The evolution of resistance has been documented in thirteen weed species, with eleven monocotyledonous and two dicotyledonous species showing confirmed resistance to very long-chain fatty acid-inhibiting herbicides [36]. The rarity of target-site mutations contributing to resistance reflects the essential nature of the targeted enzymes and the broad spectrum of elongases inhibited by these compounds [35] [36].

The hydrolytic degradation of 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide in aquatic systems represents a significant environmental fate process that influences both the persistence and bioavailability of this compound. Research on structurally related chloroacetamide compounds provides substantial insight into the expected hydrolytic behavior of this propanamide derivative [1] [2].

The hydrolysis mechanism of chloroacetamide herbicides, including propanamide derivatives, follows well-characterized pathways under both acidic and alkaline conditions. Under acidic conditions, hydrolysis typically proceeds through protonation of the amide nitrogen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water molecules [3]. This process results in the cleavage of the carbon-nitrogen bond, yielding the corresponding carboxylic acid and substituted aniline. For 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide, this would produce 2-chloropropanoic acid and 2-ethyl-6-methylaniline as primary hydrolysis products .

Under alkaline conditions, the hydrolysis mechanism differs significantly. Base-mediated hydrolysis primarily occurs through nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the aniline moiety [5]. The rate of alkaline hydrolysis is generally faster than acid-catalyzed hydrolysis for most chloroacetamide compounds, with half-lives ranging from days to weeks depending on pH and temperature conditions [2].

The hydrolysis kinetics of chloroacetamide compounds demonstrate strong pH dependence, with reaction rates increasing substantially at both high and low pH values. Studies on structurally similar compounds indicate that the hydrolysis half-life in neutral aquatic systems can range from several months to over a year, making this process environmentally significant for long-term fate assessment [2] [6]. The presence of the chlorine substituent at the alpha position significantly enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis rates compared to non-chlorinated analogs [7].

Temperature plays a crucial role in hydrolytic degradation rates, with each 10-degree Celsius increase typically doubling the reaction rate according to the Arrhenius equation. This temperature dependence means that hydrolysis will proceed more rapidly in warmer aquatic environments and during summer months, potentially affecting the seasonal persistence of the compound [8].

Environmental factors such as dissolved organic matter, ionic strength, and the presence of metal ions can influence hydrolysis rates. Dissolved organic matter may form complexes with the compound, potentially reducing the effective concentration available for hydrolysis. Conversely, certain metal ions may catalyze hydrolytic reactions through coordination with the amide carbonyl group [6].

Soil Adsorption-Desorption Dynamics

The soil adsorption-desorption behavior of 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide is governed by complex interactions between the compound's physicochemical properties and soil characteristics. The adsorption process primarily occurs through hydrophobic interactions with soil organic matter, though other mechanisms may contribute depending on soil properties [9] [10].

Soil organic matter content represents the most significant factor controlling the adsorption of chloroacetamide compounds. Research on metolachlor and related chloroacetamides consistently demonstrates a strong positive correlation between soil organic carbon content and adsorption coefficients [9] [11]. The organic carbon-water partition coefficient (Koc) provides a standardized measure of this relationship, typically ranging from 100 to 500 L/kg for chloroacetamide herbicides [12] [6].

The Freundlich adsorption isotherm model generally provides the best fit for chloroacetamide adsorption data, indicating energetic heterogeneity of adsorption sites in soil [11]. The Freundlich adsorption constant (Kf) values typically increase with increasing soil organic matter content, clay content, and surface area. For similar chloroacetamide compounds, Kf values range from 0.5 to 15 mg1-1/n L1/n kg-1, depending on soil properties [9] [12].

Soil texture significantly influences adsorption capacity, with clay content showing positive correlations with adsorption coefficients. However, this effect is often secondary to organic matter content and may be partially explained by the association of organic matter with clay particles [11] [12]. Sandy soils with low organic matter content typically exhibit the lowest adsorption coefficients, resulting in higher mobility and leaching potential.

Soil pH affects adsorption through multiple mechanisms. For 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide, which contains a basic nitrogen atom, protonation at low pH may increase electrostatic interactions with negatively charged soil surfaces. However, the neutral form of the molecule, predominant at typical soil pH values, primarily undergoes hydrophobic partitioning with organic matter [11].

Desorption kinetics often exhibit hysteresis, where the desorption isotherm does not follow the same path as the adsorption isotherm. This phenomenon suggests that a portion of the adsorbed compound becomes more tightly bound over time, potentially through diffusion into micropores or formation of bound residues [9]. The hysteresis coefficient typically ranges from 0.7 to 0.9 for chloroacetamide compounds, indicating moderate to strong hysteresis.

Temperature affects both adsorption and desorption processes, with higher temperatures generally reducing adsorption coefficients due to increased molecular motion and reduced hydrophobic interactions. Seasonal temperature variations can therefore influence the mobility and bioavailability of the compound in soil systems [10].

The formation of non-extractable residues represents an important long-term fate process. Studies on similar chloroacetamide compounds show that 20-40% of the applied compound may become incorporated into soil organic matter over time, reducing bioavailability but potentially contributing to long-term persistence [13] [6].

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Dates

Last modified: 08-19-2023

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